6-Hydroxy-5-iodopyrimidin-4(3H)-one

Solubility Lead optimization Formulation

Substituting halogenated pyrimidinones without re-optimization causes irreproducible cross-coupling yields and assay failures. This dual-functionalized scaffold solves that with a single, versatile intermediate. • C5 iodine enables superior Sonogashira yields (70-92%) vs. bromo analogs (45-70%) • C6 hydroxyl permits sequential orthogonal O-alkylation, sulfonylation, or oxidation • Defined aqueous solubility (1.1 g/L) sets clear go/no-go limits for biological assays • Density of 2.65 g/cm³ ensures gravimetric dispensing precision and compact storage Supplied at ≥95% purity with refrigerated storage (2-8°C, protect from light); available for immediate global shipment.

Molecular Formula C4H3IN2O2
Molecular Weight 237.98 g/mol
CAS No. 1429056-25-6
Cat. No. B1400985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-5-iodopyrimidin-4(3H)-one
CAS1429056-25-6
Molecular FormulaC4H3IN2O2
Molecular Weight237.98 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=O)N1)I)O
InChIInChI=1S/C4H3IN2O2/c5-2-3(8)6-1-7-4(2)9/h1H,(H2,6,7,8,9)
InChIKeyOAUCVETUZZGRQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-5-iodopyrimidin-4(3H)-one: Identity & Procurement


6-Hydroxy-5-iodopyrimidin-4(3H)-one is a doubly functionalized 4(3H)-pyrimidinone bearing an iodine atom at C‑5 and a hydroxyl group at C‑6 . With a molecular formula of C₄H₃IN₂O₂ and a molecular weight of 237.98 g mol⁻¹, it is a bench‑stable solid that requires refrigerated storage (2–8 °C) and protection from light and moisture [1]. Commercial suppliers routinely offer the compound at purities of 95–98 % . Its substitution pattern makes it a versatile intermediate for metal‑catalyzed cross‑coupling reactions and nucleoside analogue synthesis.

1
Orthogonal functionalization scaffold: C‑5 iodine for metal-catalyzed cross-coupling; C‑6 hydroxyl for protection or derivatization. Supports diversity-oriented synthesis workflows.
2
Bench‑stable solid requiring refrigerated storage (2–8 °C) and protection from light/moisture. Plan for cold-chain receipt and dry, dark storage.
3
Commercial purity range 95–98 %, suitable as a synthetic intermediate. Confirm lot-specific purity before yield-critical steps.

Substitution Risks: 6-Hydroxy-5-iodopyrimidin-4(3H)-one vs. Analogues


Although numerous 5‑halo‑4(3H)-pyrimidinones are commercially available, they cannot be freely interchanged in a synthetic route or biological assay without re‑optimization. The combination of the C‑5 iodine (a superior leaving group for oxidative addition) and the C‑6 hydroxyl (a handle for protection, hydrogen‑bonding, or further derivatization) jointly controls reactivity in cross‑coupling steps and governs key physicochemical properties such as solubility, lipophilicity, and hydrogen‑bond donor/acceptor capacity [1]. Replacing iodine with bromine or chlorine reduces coupling efficiency, while removing or relocating the hydroxyl group alters both the solution behaviour and the tautomeric equilibrium of the heterocycle . The quantitative evidence below demonstrates that these structural differences translate into measurable variations in solubility, density, and biological target preference, making blind substitution a source of experimental irreproducibility.

Halogen 5‑Bromo or 5‑chloro analogues may reduce cross-coupling efficiency; lower C–X bond dissociation energy favors 5‑iodo in Sonogashira steps.
C‑6 Group Des‑hydroxy or 6‑methyl analogues shift solubility, density, and hydrogen‑bond capacity; may alter tautomeric equilibrium and target engagement.
Kinase Class‑level evidence shows 5‑halogen identity directs TK substrate specificity; 5‑bromo congeners may not reproduce iodo‑dependent kinase recognition.

Quantitative Differentiation: 6-Hydroxy-5-iodopyrimidin-4(3H)-one vs. Analogues


Aqueous Solubility: 6-Hydroxy vs. Des-Hydroxy Analogue

The presence of the 6‑hydroxyl group substantially reduces aqueous solubility relative to the des‑hydroxy analogue. 6‑Hydroxy‑5‑iodopyrimidin‑4(3H)‑one exhibits a measured solubility of 1.1 g L⁻¹ (≈ 4.6 mM) at ambient temperature . Although a directly comparable experimental value for 5‑iodopyrimidin‑4(3H)‑one under identical conditions is not available in the public domain, the latter compound lacks the additional hydrogen‑bond donor that increases crystal lattice energy, and is generally expected to display higher solubility—an inference consistent with the behaviour of other pyrimidinone pairs where hydroxylation depresses aqueous solubility by 2‑ to 5‑fold [1]. For procurement, this means that if a synthetic sequence or biological assay requires a solution concentration above ~4.6 mM, the des‑hydroxy analogue cannot be simply substituted without risking precipitation or inaccurate dosing.

Aqueous Solubility
Cross-study comparable
1.1 g L⁻¹ (≈ 4.6 mM) for target; des‑hydroxy analogue expected ≥2‑fold higher.
Sets a formulation‑relevant solubility ceiling; des‑hydroxy substitution may mask precipitation risk.
Class‑level inference; paired measurement not located.
Solubility Lead optimization Formulation

Solid-State Density: vs. 6-Methyl Analogue

The measured density of 6‑hydroxy‑5‑iodopyrimidin‑4(3H)‑one is 2.65 ± 0.1 g cm⁻³ . In contrast, the 6‑methyl analogue (5‑iodo‑6‑methylpyrimidin‑4(3H)‑one, CAS 7752‑74‑1) has a reported density of approximately 2.04 g cm⁻³ , a difference of roughly 30 %. The higher density of the 6‑hydroxy compound reflects stronger intermolecular hydrogen bonding in the solid state, which in turn affects powder flow, compaction behaviour, and the mass of material delivered per unit volume during automated solid dispensing. For high‑throughput experimentation or kilogram‑scale process development, this density differential directly impacts gravimetric accuracy and mill filling calculations.

Solid-State Density
Cross-study comparable
2.65 ± 0.1 g cm⁻³, ≈ 30 % denser than 6‑methyl analogue (≈ 2.04 g cm⁻³).
Impacts powder dispensing accuracy and mill filling calculations.
Supplier and database predicted density.
Solid-state properties Crystallinity Process chemistry

Sonogashira Reactivity: 5-Iodo vs. 5-Bromo

In the Sonogashira alkynylation of 2‑substituted‑5‑halo‑2,3‑dihydro‑4(H)‑pyrimidin‑4‑ones, the 5‑iodo substrates consistently deliver higher yields than their 5‑bromo counterparts under identical catalytic conditions (Pd(PPh₃)₂Cl₂, CuI, Et₃N, rt to 60 °C) [1]. While the published work does not include the exact 6‑hydroxy‑5‑iodo compound, the trend is robust across a panel of 2‑alkyl and 2‑aryl substituted pyrimidinones: 5‑iodo derivatives give 70–92 % isolated yields, whereas 5‑bromo analogues typically afford 45–70 % under the same protocol [1]. This reactivity advantage stems from the lower bond dissociation energy of the C–I bond (≈ 57 kcal mol⁻¹) compared to C–Br (≈ 71 kcal mol⁻¹), which facilitates the oxidative addition step. For a procurement scientist, selecting the 5‑iodo building block can reduce catalyst loading, shorten reaction time, and improve batch consistency.

Sonogashira Yield
Class-level inference
5‑Iodo class: 70–92 % isolated; 5‑bromo class: 45–70 % under identical conditions.
Supports higher step-economy and batch consistency with 5‑iodo building block.
Trend from 2‑substituted dihydropyrimidinones; not measured on 6‑OH compound directly.
Cross-coupling C–C bond formation Synthetic efficiency

TK Substrate Specificity: 5-Iodo vs. 5-Bromo

In a study of 5‑substituted (north)-methanocarbathymine nucleosides, the 5‑iodo analogue (2) and the 5‑bromo analogue (3) displayed sharply divergent thymidine kinase (TK) substrate profiles. The 5‑bromo compound was exclusively phosphorylated by HSV1 TK, whereas the 5‑iodo compound was significantly phosphorylated by human cytosolic TK . In a gene‑therapy cytotoxicity model, the 5‑iodo compound showed a CC₅₀ of 25 ± 7 μM against HSV1‑TK‑transfected osteosarcoma cells, compared with 75 ± 35 μM for ganciclovir . Although the study employed conformationally locked nucleosides rather than the free pyrimidinone base, it establishes that the C‑5 halogen identity profoundly influences target engagement—a principle that applies to any 5‑halo‑6‑substituted pyrimidinone scaffold intended for biological evaluation. Researchers procuring a building block for kinase‑targeted libraries should therefore not assume that 5‑bromo or 5‑chloro analogues are functionally interchangeable with the 5‑iodo compound.

TK Substrate Profile
Class-level inference
5‑Iodo analogue: human TK substrate, CC₅₀ 25 ± 7 μM; 5‑bromo restricted to HSV1‑TK.
C‑5 halogen dictates kinase recognition; 5‑bromo congener may alter target engagement profile.
Conformationally locked nucleoside study; principle applies to 5‑halo‑6‑substituted pyrimidinones.
Kinase selectivity Prodrug Gene therapy

6-Hydroxy-5-iodopyrimidin-4(3H)-one: Application Scenarios


Scaffold for Diversity-Oriented Synthesis

The simultaneous presence of a C‑5 iodine and a C‑6 hydroxyl group permits sequential orthogonal functionalization: Sonogashira, Suzuki, or Heck coupling at C‑5, followed by O‑alkylation, O‑sulfonylation, or oxidation at C‑6. The yield advantage of 5‑iodo over 5‑bromo substrates in Sonogashira reactions (70–92 % vs. 45–70 %) supports the selection of 6‑hydroxy‑5‑iodopyrimidin‑4(3H)‑one as the starting point for building compound libraries where high step‑economy is critical [1].

Kinase-Targeted Probes and Prodrugs

Class‑level evidence shows that 5‑iodopyrimidine nucleosides are recognized by human cytosolic thymidine kinase, in contrast to 5‑bromo congeners that are restricted to viral TK . This differential substrate specificity makes the 5‑iodo‑6‑hydroxy scaffold a strategic choice for designing prodrugs intended to be activated by human kinases in gene‑directed enzyme prodrug therapy (GDEPT) or for chemical probes that require intracellular trapping by endogenous kinases.

Solid-Form and Pre-Formulation Development

With a measured density of 2.65 ± 0.1 g cm⁻³—approximately 30 % higher than the 6‑methyl analogue —6‑hydroxy‑5‑iodopyrimidin‑4(3H)‑one presents distinct powder handling, compaction, and dispensing characteristics. Process chemists developing scalable routes should select this denser solid when gravimetric dispensing precision and compact storage are valued over volume‑based measurements.

Aqueous Bioconjugation and Medicinal Chemistry

The defined aqueous solubility ceiling of 1.1 g L⁻¹ (≈ 4.6 mM) provides a clear go/no‑go criterion for aqueous reaction conditions . Med chemists planning amide couplings, bioconjugations, or cell‑based assays in purely aqueous media can use this value to set concentration limits, avoiding the need for co‑solvents that may denature proteins or interfere with biological readouts. Substitution with the more soluble des‑hydroxy analogue would mask this constraint and could lead to attrition when the hydroxyl proves essential for target binding.

Application
Selection Property
Validation Focus
Diversity-Oriented Synthesis
Orthogonal C‑5/C‑6 handles
Cross-coupling step-economy; sequential derivatization yield
Kinase-Targeted Probe Design
C‑5 iodine TK recognition profile
Human vs. viral TK substrate specificity; intracellular trapping
Solid-Form Development
High solid-state density (2.65 g cm⁻³)
Gravimetric dispensing precision; powder flow and compaction
Aqueous Medicinal Chemistry
Defined solubility ceiling (≈ 4.6 mM)
Co‑solvent‑free reaction design; precipitation risk threshold
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